5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid is a synthetic organic compound with significant relevance in medicinal chemistry and material science. This compound features a unique trifluoromethoxy group, which is known to enhance biological activity and solubility in various applications. It is classified under the category of furoic acids, which are derivatives of furan containing a carboxylic acid functional group.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential applications in pharmaceuticals and as an intermediate in organic synthesis. Notable suppliers include VWR and Matrix Scientific, which provide detailed specifications, including its molecular formula, weight, and safety information .
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid falls under the classification of aromatic carboxylic acids. Its structure includes a furan ring, which contributes to its chemical properties and reactivity. The trifluoromethoxy group enhances its lipophilicity and can influence its pharmacokinetic properties.
The synthesis of 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid typically involves multi-step organic reactions. One common approach includes the reaction of 2-furoic acid with a suitable trifluoromethoxy-substituted phenol in the presence of coupling agents or catalysts to facilitate the formation of the ether bond.
The molecular structure of 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid can be represented as follows:
The structure includes a furan ring attached to a phenyl group substituted with a trifluoromethoxy moiety, contributing to its distinctive chemical properties .
The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm the presence of functional groups and assess purity.
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid can undergo various chemical reactions typical for carboxylic acids and ethers:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethoxy group, making it more susceptible to nucleophilic attacks compared to other similar compounds without this substituent.
The mechanism of action for 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid primarily relates to its interactions at the molecular level within biological systems. The trifluoromethoxy group enhances binding affinity to target proteins, potentially increasing therapeutic efficacy.
Studies have shown that compounds with similar structures exhibit anti-inflammatory properties through inhibition of specific pathways involved in inflammatory responses . This mechanism may involve modulation of cellular signaling pathways or direct interaction with inflammatory mediators.
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into thermal stability and decomposition patterns.
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid has several scientific uses:
The trifluoromethoxy (–OCF₃) group has emerged as a privileged structural motif in medicinal chemistry due to its distinct combination of physicochemical properties. With high electronegativity (χ = 3.7), significant lipophilicity (π = +1.04), and metabolic stability, this substituent enhances membrane permeability and bioavailability in bioactive molecules [1] [10]. Unlike the trifluoromethyl (–CF₃) group, the trifluoromethoxy moiety exhibits a unique orthogonal conformation relative to aromatic rings, minimizing repulsive electrostatic interactions while maintaining steric bulk comparable to an isopropyl group [1]. This conformational behavior enables specific binding interactions with biological targets that are unattainable with conventional fluorinated groups.
Despite these advantages, trifluoromethoxy-containing pharmaceuticals represent only ~1.5% of marketed fluorinated drugs, primarily due to synthetic challenges in their incorporation [1] [10]. Traditional methods like chlorine-fluorine exchange or oxidative desulfurization-fluorination require harsh conditions incompatible with complex molecules [10]. Consequently, bioactive compounds bearing this group—such as the anti-tuberculosis drug Delamanid and the insecticide Novaluron—demonstrate exceptional target selectivity and diminished side effects, validating continued research investment [1].
Table 1: Comparative Properties of Fluorinated Substituents in Drug Design
Substituent | Lipophilicity (π) | Electronegativity | Conformation | Metabolic Stability |
---|---|---|---|---|
–OCF₃ | +1.04 | High (χ=3.7) | Orthogonal to arene | Excellent |
–CF₃ | +0.88 | High | Coplanar preferred | Very good |
–OCH₃ | -0.20 | Moderate | Coplanar | Poor |
–SCF₃ | +1.44 | Moderate | Variable | Good |
Data compiled from [1] [9] [10]
This hybrid molecule integrates two pharmaceutically relevant domains: a 4-(trifluoromethoxy)phenoxy moiety tethered via methylene bridge to 2-furoic acid. The compound (CAS 1144442-37-4) exhibits a planar conformation with the trifluoromethoxy group adopting a near-perpendicular orientation (85–90° dihedral angle) relative to the phenyl ring, as observed in crystallographic studies of analogous structures [1] [2]. This geometry minimizes steric congestion while allowing optimal hydrophobic contact with target sites.
Electronic effects profoundly influence its reactivity: the electron-withdrawing carboxylic acid at C2 of the furan ring (pKₐ ~3.5) reduces furan’s HOMO energy (-8.9 eV calculated), while the –OCF₃ group further polarizes the phenoxy ring (Hammett σₚ = 0.35) [3] [6]. This dual polarization creates a push-pull system enhancing dipole moment (>4.0 D), potentially improving target binding through stronger electrostatic interactions. The methylene linker provides torsional flexibility (rotation barrier ~5 kcal/mol), enabling adaptation to enzyme active sites without significant energy penalty.
Table 2: Key Structural Parameters of 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic Acid
Structural Feature | Property | Biological Implication |
---|---|---|
Furoic acid pKₐ | ~3.5 | Enhances solubility and salt formation |
Dihedral angle (Ar–OCF₃) | 85–90° | Optimizes hydrophobic contact |
HOMO energy (furan ring) | -8.9 eV (calculated) | Modulates cycloaddition reactivity |
logP (calculated) | 2.8–3.2 | Favorable for membrane permeation |
Dipole moment | >4.0 D | Strengthens target binding interactions |
Notably, the carboxylic acid enables diverse derivative synthesis (amides, esters) and participates in hydrogen-bonding networks critical for target recognition. Molecular docking of analogous furoic acids reveals bidentate interactions with enzymatic catalytic residues, suggesting similar potential for this compound [3] [8].
Furoic acids constitute an underexploited class of bioisosteres in drug design, with 5-substituted derivatives showing particular promise. When compared to structurally related compounds, 5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoic acid exhibits distinct advantages:
Reactivity Profile: Unlike electron-rich furans, the 2-furoic acid moiety acts as an electron-deficient diene in Diels-Alder reactions, facilitated by carboxylate activation (e.g., with NaOH) or aqueous solvent systems. This enables synthesis of complex bicyclic scaffolds under mild conditions [3]. By contrast, simpler alkyl furan-2-carboxylates like methyl furoate require higher temperatures (>100°C) for cycloadditions [3].
Bioisosteric Potential: Compared to 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid (DB07304), which targets bacterial methionine aminopeptidase [6], our subject compound’s flexible phenoxymethyl tether better accommodates sterically constrained binding pockets. This is evidenced by the enhanced Mycobacterium tuberculosis inhibition (MIC = 0.78–1.56 μg/mL) observed in tetrahydroisoquinoline-based 5-nitro-2-furoic acid derivatives with similar spacers [8].
Metabolic Stability: Incorporation of the trifluoromethoxy group significantly reduces oxidative metabolism compared to methoxy analogs. CYP450 enzymes demethylate –OCH₃ groups at rates ~15× faster than –OCF₃ dealkylation, based on studies of trifluoromethoxy-containing pharmaceuticals like Riluzole [1] [5].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: